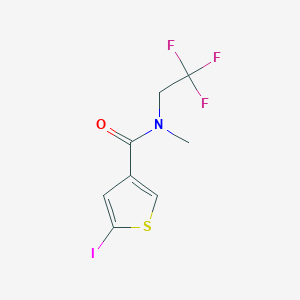
5-iodo-N-methyl-N-(2,2,2-trifluoroethyl)thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-iodo-N-methyl-N-(2,2,2-trifluoroethyl)thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur The compound is characterized by the presence of an iodine atom, a methyl group, and a trifluoroethyl group attached to the thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-N-methyl-N-(2,2,2-trifluoroethyl)thiophene-3-carboxamide typically involves multiple steps, starting from commercially available thiophene derivatives. One common method involves the iodination of thiophene, followed by the introduction of the carboxamide group through amide bond formation. The trifluoroethyl group can be introduced using nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
5-iodo-N-methyl-N-(2,2,2-trifluoroethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the iodine atom or to modify the carboxamide group.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
5-iodo-N-methyl-N-(2,2,2-trifluoroethyl)thiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 5-iodo-N-methyl-N-(2,2,2-trifluoroethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity. The iodine atom can participate in halogen bonding, further influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 5-bromo-N-methyl-N-(2,2,2-trifluoroethyl)thiophene-3-carboxamide
- 5-chloro-N-methyl-N-(2,2,2-trifluoroethyl)thiophene-3-carboxamide
- 5-fluoro-N-methyl-N-(2,2,2-trifluoroethyl)thiophene-3-carboxamide
Uniqueness
The presence of the iodine atom in 5-iodo-N-methyl-N-(2,2,2-trifluoroethyl)thiophene-3-carboxamide distinguishes it from its halogenated analogs. Iodine’s larger atomic size and higher polarizability can lead to stronger interactions with biological targets, potentially enhancing the compound’s efficacy in medicinal applications. Additionally, the trifluoroethyl group imparts unique physicochemical properties, such as increased metabolic stability and improved pharmacokinetic profiles.
特性
分子式 |
C8H7F3INOS |
|---|---|
分子量 |
349.11 g/mol |
IUPAC名 |
5-iodo-N-methyl-N-(2,2,2-trifluoroethyl)thiophene-3-carboxamide |
InChI |
InChI=1S/C8H7F3INOS/c1-13(4-8(9,10)11)7(14)5-2-6(12)15-3-5/h2-3H,4H2,1H3 |
InChIキー |
WUQLPIIKJVRQRZ-UHFFFAOYSA-N |
正規SMILES |
CN(CC(F)(F)F)C(=O)C1=CSC(=C1)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![n-Cyclopropyl-5-nitroimidazo[2,1-b]thiazol-6-amine](/img/structure/B14893022.png)
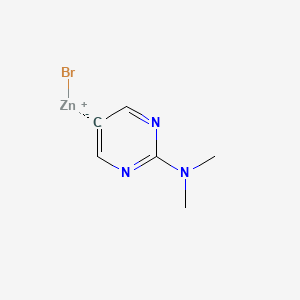


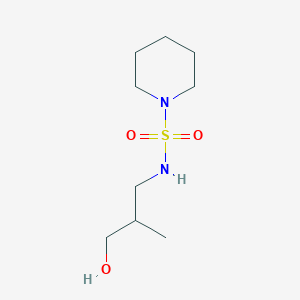
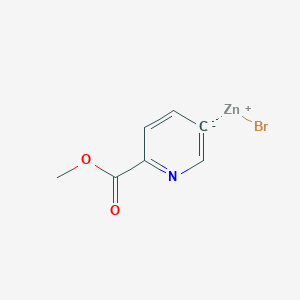
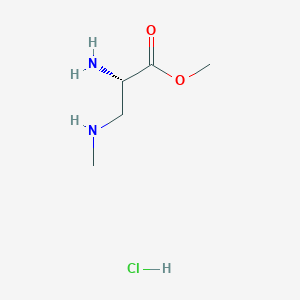
![2-((6-Ethoxy-1h-benzo[d]imidazol-2-yl)thio)propanamide](/img/structure/B14893053.png)
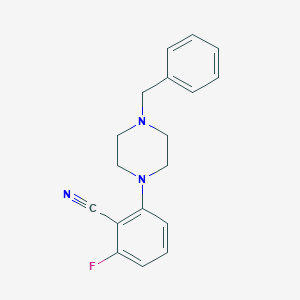
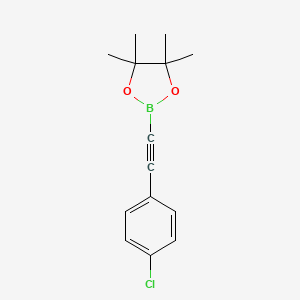

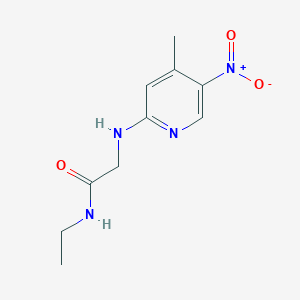

![2-Methyl-2,5-diazabicyclo[4.1.1]octane](/img/structure/B14893104.png)
